molecular formula C10H8NNaO7S2 B3423665 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate CAS No. 312693-54-2

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

Cat. No.: B3423665
CAS No.: 312693-54-2
M. Wt: 341.3 g/mol
InChI Key: QPILZZVXGUNELN-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate involves several steps starting from naphthalene . The process includes:

Chemical Reactions Analysis

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium chloride, ammonia, and various oxidizing and reducing agents . The major products formed from these reactions are typically intermediates for dye synthesis .

Scientific Research Applications

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is widely used in scientific research and industrial applications:

Mechanism of Action

The mechanism of action of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate involves its ability to undergo electrophilic substitution reactions. The amino and hydroxyl groups on the naphthalene ring facilitate these reactions, allowing the compound to form stable azo bonds with diazonium salts . This property is crucial for its role in dye synthesis, where it acts as a coupling component .

Comparison with Similar Compounds

Similar compounds to 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate include:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and properties compared to its analogs .

Properties

CAS No.

312693-54-2

Molecular Formula

C10H8NNaO7S2

Molecular Weight

341.3 g/mol

IUPAC Name

sodium;8-amino-3,6-disulfonaphthalen-1-olate

InChI

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

QPILZZVXGUNELN-UHFFFAOYSA-M

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)[O-])S(=O)(=O)O.[Na+]

physical_description

Dry Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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